molecular formula C22H42O2 B12651746 2-Methyloctadecyl acrylate CAS No. 93804-55-8

2-Methyloctadecyl acrylate

Cat. No.: B12651746
CAS No.: 93804-55-8
M. Wt: 338.6 g/mol
InChI Key: KZMXOWBRTHYSGW-UHFFFAOYSA-N
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Description

2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloctadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production. The reaction of acrylic acid with 2-methyloctadecanol is carried out in the presence of a base such as triethylamine to neutralize the acid by-products and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctadecyl acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyloctadecyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Utilized in the development of biocompatible materials for medical applications.

    Medicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility.

    Industry: Employed in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, depending on the application. The acrylate group can participate in radical reactions, leading to the formation of stable polymeric structures .

Comparison with Similar Compounds

Similar Compounds

  • Stearyl acrylate
  • Octadecyl acrylate
  • Lauryl acrylate

Comparison

2-Methyloctadecyl acrylate is unique due to the presence of a methyl group on the octadecyl chain, which can influence its physical and chemical properties. This structural difference can affect the polymerization behavior and the properties of the resulting polymers, making it distinct from other similar compounds .

Properties

CAS No.

93804-55-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

2-methyloctadecyl prop-2-enoate

InChI

InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3

InChI Key

KZMXOWBRTHYSGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)COC(=O)C=C

Origin of Product

United States

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